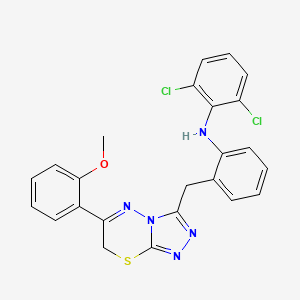
Cox-2/nlrp3-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cox-2/nlrp3-IN-1 is a compound that has garnered significant interest in the scientific community due to its dual inhibitory action on cyclooxygenase-2 (COX-2) and the nucleotide-binding oligomerization domain-like receptor protein 3 (NLRP3) inflammasome. COX-2 is an enzyme responsible for the formation of pro-inflammatory prostaglandins, while NLRP3 is a key component of the inflammasome complex involved in the activation of inflammatory responses. The inhibition of both COX-2 and NLRP3 by this compound makes it a promising candidate for the treatment of various inflammatory diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2/nlrp3-IN-1 typically involves multi-step organic synthesis. The initial steps often include the formation of key intermediates through reactions such as nucleophilic substitution, cyclization, and functional group modifications. The final step usually involves the coupling of these intermediates under specific conditions to form the desired compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Additionally, industrial production often involves the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Cox-2/nlrp3-IN-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper sulfate), and protective groups (e.g., tert-butyloxycarbonyl, benzyl). Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Cox-2/nlrp3-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the mechanisms of COX-2 and NLRP3 inhibition and to develop new anti-inflammatory agents.
Biology: It is used to investigate the role of COX-2 and NLRP3 in various biological processes, such as cell signaling, apoptosis, and immune responses.
Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.
Mecanismo De Acción
Cox-2/nlrp3-IN-1 exerts its effects by inhibiting the activity of COX-2 and NLRP3. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins. NLRP3 is a component of the inflammasome complex that activates caspase-1, leading to the maturation and release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18. By inhibiting NLRP3, this compound prevents the activation of the inflammasome and the subsequent inflammatory response.
Comparación Con Compuestos Similares
Cox-2/nlrp3-IN-1 is unique in its dual inhibitory action on both COX-2 and NLRP3. Similar compounds include:
Celecoxib: A selective COX-2 inhibitor used to treat pain and inflammation.
MCC950: A selective NLRP3 inhibitor used in research to study inflammasome-related diseases.
Aspirin: A non-selective COX inhibitor that also has anti-inflammatory and analgesic properties.
Compared to these compounds, this compound offers the advantage of targeting both COX-2 and NLRP3, potentially providing a more comprehensive approach to managing inflammation.
Propiedades
Fórmula molecular |
C24H19Cl2N5OS |
|---|---|
Peso molecular |
496.4 g/mol |
Nombre IUPAC |
2,6-dichloro-N-[2-[[6-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl]phenyl]aniline |
InChI |
InChI=1S/C24H19Cl2N5OS/c1-32-21-12-5-3-8-16(21)20-14-33-24-29-28-22(31(24)30-20)13-15-7-2-4-11-19(15)27-23-17(25)9-6-10-18(23)26/h2-12,27H,13-14H2,1H3 |
Clave InChI |
FVRCIDOILZVWPL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=NN3C(=NN=C3SC2)CC4=CC=CC=C4NC5=C(C=CC=C5Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















